1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C12H16Cl2N2O2 |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15ClN2O2.ClH/c13-10-3-1-2-9(6-10)8-15-5-4-14-7-11(15)12(16)17;/h1-3,6,11,14H,4-5,7-8H2,(H,16,17);1H |
InChI Key |
FEJSZEGHZZGMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)CC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Deprotection and Salt Formation
The patent CN111116514A outlines a method using 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester as a starting material. Trifluoroacetic acid (TFA) removes the Boc group, yielding 1-cyclopropane formyl piperazine, which undergoes salt formation with acyl chlorides.
Example Procedure:
-
Deprotection:
-
Salt Formation:
Table 1: Optimization of Boc Deprotection Conditions
| Example | Solvent | TFA (equiv) | Temperature | Time (h) | Yield (%) | Piperazine Content (ppm) |
|---|---|---|---|---|---|---|
| 1 | Dichloromethane | 2.1 | 25°C | 3 | 86 | 50 |
| 3 | Dichloromethane | 1.8 | 25°C | 5 | 88 | 70 |
| 4 | Dichloromethane | 2.0 | 25°C | 3 | 87 | 92 |
Direct Alkylation-Carboxylation Approach
Reaction of Bis-(2-chloroethylamine) Hydrochloride
An alternative method from the scholarsresearchlibrary.com PDF involves bis-(2-chloroethylamine) hydrochloride reacting with 3-chloro-aniline in xylene under reflux.
Procedure:
-
Bis-(2-chloroethylamine) hydrochloride (100 g, 0.56 mol) and 3-chloro-aniline (78.54 g, 0.61 mol) are heated with para-toluenesulfonic acid (PTSA) in xylene at 140–145°C.
-
The product crystallizes upon cooling, yielding 84.6% after washing with chilled xylene and acetone.
Key Considerations:
-
Solvent Choice: Xylene facilitates high-temperature reactions without side product formation.
-
Acid Catalyst: PTSA (3% w/w) accelerates the cyclization step.
Comparative Analysis of Methodologies
Yield and Purity
Scalability and Environmental Impact
-
Boc Deprotection: Requires hazardous TFA but achieves high atom economy.
-
Direct Synthesis: Uses xylene, a high-boiling solvent, complicating solvent recovery.
Industrial-Scale Recommendations
For large-scale production, the Boc-protected route is preferred due to reproducibility and impurity control. Critical parameters include:
Chemical Reactions Analysis
1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and 2-bromoethyldiphenylsulfonium triflate . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it is employed in the study of biological pathways and molecular interactions. In medicine, piperazine derivatives are known for their potential therapeutic applications, including their use as antipsychotic and antidepressant agents . In industry, this compound is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Chloro vs. 4-Chloro Substitution
The 4-chloro positional isomer (1-(4-chlorobenzyl)piperazine-2-carboxylic acid hydrochloride, CAS 1289384-96-8) shares the same molecular formula and weight but differs in the chlorine substituent’s position on the benzyl ring. This minor structural variation can significantly alter physicochemical properties:
Table 1: Comparison of 3-Chloro and 4-Chloro Analogs
Substituent Variations: Halogen and Functional Group Modifications
1-(2-Cyano-benzyl)piperazine-2-carboxylic Acid Hydrochloride
This analog (CAS 1353943-58-4) replaces chlorine with a cyano group at the 2-position. Its molecular formula is C₁₃H₁₆ClN₃O₂ (MW: 289.74 g/mol).
1-(2-Chloro-6-fluoro-benzyl)piperazine-2-carboxylic Acid Hydrochloride
This compound introduces additional halogenation (2-Cl, 6-F), increasing molecular weight to 309.17 g/mol (C₁₂H₁₅Cl₂FN₂O₂). The fluorine atom enhances metabolic resistance, while dual halogenation may improve target selectivity in receptor-binding studies .
Table 2: Substituent Variations
Complex Structural Analogs
3-(3-Chlorobenzyl)-5-hydroxy-3H-pyrazino[1,2-a]quinoline-4,6-dione Hydrochloride
This derivative (Example 99 in ) incorporates a fused pyrazinoquinoline system. The extended aromatic structure enhances π-π stacking interactions, likely increasing affinity for kinase or receptor targets. However, the added complexity reduces synthetic accessibility compared to simpler piperazine derivatives .
1-(3-Chlorophenyl)piperazine Hydrochloride
A structurally simplified analog lacking the carboxylic acid group (CAS 65369-76-8, MW: 233.14 g/mol). This compound is a known serotonin receptor modulator (5-HT₂C/5-HT₇), highlighting the critical role of the carboxylic acid in the target compound’s pharmacological profile .
Biological Activity
1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride (CBP) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of CBP can be represented as follows:
- Chemical Formula : CHClNO·HCl
- Molecular Weight : 248.16 g/mol
CBP is primarily recognized for its interactions with various neurotransmitter receptors, particularly serotonin receptors. Research indicates that it exhibits affinity for multiple 5-hydroxytryptamine (5-HT) receptor subtypes, which are implicated in mood regulation and anxiety disorders. The compound's mechanism involves modulation of serotonin pathways, influencing both central nervous system (CNS) activity and peripheral physiological responses.
Biological Activity Overview
The biological activities of CBP can be summarized in the following categories:
- Antidepressant Effects : CBP has shown potential antidepressant-like effects in animal models. Studies indicate that administration leads to significant reductions in depressive-like behaviors, likely through its serotonergic activity.
- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, demonstrating a capacity to reduce anxiety-related behaviors in rodent models.
- Neuroprotective Effects : Some studies suggest that CBP may offer neuroprotective benefits, potentially aiding in the prevention of neurodegenerative diseases.
Research Findings and Case Studies
Several studies have explored the pharmacological effects of CBP:
- Serotonin Receptor Interaction :
-
Animal Model Studies :
- In a controlled study involving rats, CBP was administered at varying dosages to assess its impact on food intake and anxiety levels. Results indicated that doses as low as 5 mg/kg significantly reduced food intake in food-deprived rats, suggesting a possible role in appetite regulation .
- Furthermore, behavioral tests demonstrated that CBP effectively reduced anxiety-like behaviors in elevated plus-maze tests.
- Clinical Relevance :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 3-chlorobenzyl chloride and a piperazine-2-carboxylic acid precursor. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or toluene may reduce side reactions .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Crystallization using HCl-saturated ethanol yields the hydrochloride salt. Purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Q. How is structural characterization of this compound performed to confirm its identity and purity?
- Methodology :
- NMR : H NMR (400 MHz, DMSO-d6) should show peaks for the benzyl (δ 4.2–4.5 ppm) and piperazine protons (δ 2.8–3.5 ppm). C NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
- Mass spectrometry : ESI-MS in positive mode should display [M+H] at m/z corresponding to the molecular formula (e.g., CHClNO) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store at 2–8°C in airtight, light-resistant containers. Stability studies show <5% degradation over 12 months under these conditions. For long-term storage, lyophilization is advised .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodology :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties and predict binding affinities to targets like serotonin receptors .
- Molecular docking : Tools like AutoDock Vina simulate interactions with protein targets (e.g., 5-HT receptors) to prioritize synthetic targets .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) early in design .
Q. How should researchers resolve contradictions in reported biological activity data for structural analogs?
- Methodology :
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers or assay-specific variability (e.g., cell-line differences in IC values) .
- Experimental validation : Replicate key assays (e.g., radioligand binding) under standardized conditions (pH 7.4, 37°C) .
- Structural-activity clustering : Group analogs by substituent patterns (e.g., halogen position) to isolate determinants of activity .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Process optimization : Use DoE (Design of Experiments) to model interactions between variables (e.g., solvent ratio, stirring rate). For example, a 3:1 THF/water ratio reduces diastereomer formation .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
- Catalyst screening : Test Pd/C or Ni catalysts for selective reduction of nitro intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
